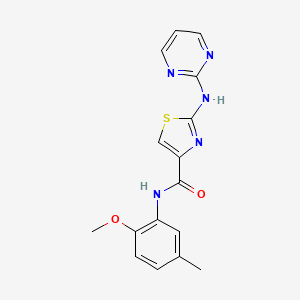

N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Description

N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a methoxy-methylphenyl group, a pyrimidinylamino group, and a thiazole carboxamide moiety. Its unique chemical configuration makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c1-10-4-5-13(23-2)11(8-10)19-14(22)12-9-24-16(20-12)21-15-17-6-3-7-18-15/h3-9H,1-2H3,(H,19,22)(H,17,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEBYSGKDLTGTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

Attachment of the Pyrimidinylamino Group: The thiazole intermediate is then reacted with a pyrimidine derivative, often through nucleophilic substitution or coupling reactions.

Introduction of the Methoxy-Methylphenyl Group: The final step involves the acylation of the thiazole-pyrimidine intermediate with 2-methoxy-5-methylbenzoic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Conversion of the methoxy group to a hydroxyl group.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

1.1 Anticancer Properties

Research indicates that derivatives of thiazole and pyrimidine compounds exhibit potent anticancer activities. N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating transcription and cell cycle progression. Inhibitors targeting CDK9 can induce apoptosis in various cancer cell lines by downregulating anti-apoptotic proteins like Mcl-1, thereby promoting cancer cell death .

1.2 Mechanism of Action

The compound acts by binding to the ATP-binding site of CDK9, disrupting its function. This inhibition leads to reduced phosphorylation of RNA polymerase II, affecting transcriptional activity and subsequently leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

2.1 Importance of Substituents

The effectiveness of N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide can be significantly influenced by the presence and position of substituents on the thiazole and pyrimidine rings. For instance, modifications at the C5 position of the pyrimidine core have shown to enhance potency against CDK9 while maintaining selectivity over other CDKs .

| Compound | Substituent | CDK9 Inhibition Potency |

|---|---|---|

| 12u | None | Nanomolar range |

| 12a | CN at C5 | Similar potency |

Synthesis Methodologies

3.1 Synthetic Routes

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves several key steps:

- Formation of Thiazole Ring : Initial reactions typically involve the condensation of appropriate thiourea derivatives with α-halo ketones.

- Pyrimidine Coupling : Subsequent coupling reactions with pyrimidine derivatives are performed under microwave conditions to enhance yields.

- Final Modifications : The introduction of the methoxy and methyl groups can be achieved through electrophilic aromatic substitution reactions.

Case Studies and Research Findings

4.1 In Vivo Studies

In vivo studies have demonstrated that compounds similar to N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide exhibit significant antitumor efficacy in mouse models, suggesting that these compounds could potentially be developed into therapeutic agents for treating various cancers .

4.2 Clinical Relevance

The ongoing research into kinase inhibitors emphasizes the need for selective agents that can target specific pathways involved in tumorigenesis without affecting normal cellular functions. The promising results from SAR studies indicate that further optimization of this compound could lead to novel treatments with improved efficacy and reduced side effects compared to existing therapies .

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-methoxyphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

- N-(2-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

- N-(2-methoxy-5-methylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's structure features a thiazole ring, a pyrimidine moiety, and an aromatic phenyl group, which contribute to its biological activity. The molecular formula is , with a molecular weight of 320.38 g/mol. Its structural components are known to interact with various biological targets, enhancing its therapeutic potential.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . Research indicates that derivatives of thiazole exhibit significant activity against a range of pathogens:

- Minimum Inhibitory Concentration (MIC) : The compound shows promising MIC values against various bacterial strains, indicating effective antibacterial properties.

- Synergistic Effects : In combination with other antibiotics, such as ciprofloxacin and ketoconazole, this compound demonstrates synergistic effects, enhancing overall antimicrobial efficacy .

2. Anticancer Potential

The thiazole scaffold is recognized for its anticancer properties. Studies have shown that compounds containing this moiety can induce apoptosis in cancer cells:

- Cell Viability Assays : In vitro studies reveal that the compound significantly reduces cell viability in various cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : The compound appears to inhibit cell proliferation by disrupting the cell cycle and inducing apoptosis through caspase activation pathways .

3. Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, and compounds like N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide may offer therapeutic benefits:

- Cytokine Inhibition : Experimental models demonstrate that this compound can reduce levels of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the biological activity of thiazole derivatives:

Structure-Activity Relationship (SAR)

The biological activity of N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is influenced by its structural components:

- Thiazole Ring : Essential for antimicrobial and anticancer activities.

- Pyrimidine Moiety : Contributes to the modulation of biological responses through interaction with nucleic acids.

- Methoxy Group : Enhances lipophilicity and bioavailability, improving overall efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. A common approach involves:

- Step 1 : Preparation of the thiazole-4-carboxamide core through Hantzsch thiazole synthesis using α-bromoketones and thiourea derivatives under reflux conditions .

- Step 2 : Introduction of the pyrimidin-2-ylamino group via nucleophilic aromatic substitution (e.g., coupling 4,6-dichloro-2-methylpyrimidine with a thiazole intermediate using NaO-tBu as a base in THF at 10–25°C) .

- Step 3 : Final amidation with 2-methoxy-5-methylaniline under peptide coupling conditions (e.g., EDC/HOBt in DMF) .

- Optimization : Yield improvements (from 3–6% to >75%) are achievable by:

- Using anhydrous solvents and inert atmospheres to prevent hydrolysis .

- Employing microwave-assisted synthesis for faster cyclization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound's purity and structural integrity?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming regiochemistry of the pyrimidinylamino group and substituent positions on the phenyl ring. Aromatic protons in the pyrimidine ring typically appear as doublets between δ 8.5–9.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- HPLC-PDA : Reverse-phase C18 columns (e.g., 90:10 H2O:MeCN gradient) confirm purity (>95%). Retention times can differentiate stereoisomers if present .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyrimidin-2-ylamino and methoxyphenyl groups in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the pyrimidin-2-ylamino group with pyridine, triazine, or unsubstituted amino groups to assess kinase selectivity (e.g., Src/Abl inhibition vs. off-target effects) .

- Substituent Variation : Modify the methoxy group (e.g., -OCH3 → -OCF3, -Cl) to study steric/electronic effects on target binding. Computational docking (AutoDock Vina) can predict interactions with kinase ATP-binding pockets .

- Biological Assays : Test analogs in kinase inhibition assays (IC50 determination) and antiproliferative screens (e.g., K562 leukemia cell line). Correlate activity with LogP and polar surface area to optimize pharmacokinetics .

Q. What strategies can resolve discrepancies in biological activity data observed across different assay systems for this compound?

- Methodological Answer :

- Assay Standardization : Control variables such as ATP concentration (e.g., 10 μM vs. 100 μM) in kinase assays, which significantly impact IC50 values .

- Cell Line Authentication : Use STR profiling to confirm genetic stability of cancer cell lines, as mutations can alter drug response .

- Metabolite Profiling : LC-MS/MS analysis of in vitro vs. in vivo samples to identify active metabolites that may contribute to discrepancies .

Q. How can researchers address low solubility and bioavailability challenges during preclinical development?

- Methodological Answer :

- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (e.g., from 5 μM to >50 μM in PBS) .

- Nanoparticle Formulation : Use PLGA nanoparticles or liposomes (size: 100–200 nm) to improve oral bioavailability, as demonstrated for structurally related thiazole carboxamides .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the methoxyphenyl moiety to enhance absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.